M 30 dihydrochloride

Monoamine Oxidase Enzyme Inhibition Neurotransmitter Metabolism

M 30 dihydrochloride uniquely combines irreversible dual MAO-A (IC₅₀ 37 nM) and MAO-B (IC₅₀ 57 nM) inhibition with potent iron-chelating and radical scavenging activity—absent in selegiline, rasagiline, or clorgyline. This brain-selective, orally active tool simultaneously elevates dopamine, serotonin, and noradrenaline while blocking iron-mediated oxidative damage, enabling dissection of interconnected neurodegenerative pathways in Parkinson's and Alzheimer's models. Its post-lesion neurorestorative activity provides a research dimension conventional MAO inhibitors cannot match. Order to access this multimodal pharmacology.

Molecular Formula C14H16Cl2N2O
Molecular Weight 299.2 g/mol
CAS No. 64821-19-8
Cat. No. B1429904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM 30 dihydrochloride
CAS64821-19-8
Molecular FormulaC14H16Cl2N2O
Molecular Weight299.2 g/mol
Structural Identifiers
SMILESCN(CC#C)CC1=C2C=CC=NC2=C(C=C1)O.Cl.Cl
InChIInChI=1S/C14H14N2O.2ClH/c1-3-9-16(2)10-11-6-7-13(17)14-12(11)5-4-8-15-14;;/h1,4-8,17H,9-10H2,2H3;2*1H
InChIKeyXJNICPXVRPOSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





M 30 Dihydrochloride (CAS 64821-19-8): A Brain-Selective MAO-A/B Inhibitor and Iron Chelator for Neurodegenerative Disease Research


M 30 dihydrochloride (CAS 64821-19-8) is a multifunctional, orally bioavailable small molecule that acts as a brain-selective, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with reported IC50 values of 37 nM and 57 nM, respectively [1]. It also functions as a potent iron chelator and free radical scavenger, conferring neuroprotective and anti-apoptotic properties in various in vitro and in vivo models [2]. This dual mechanism positions it as a key research tool for investigating the interplay between iron dyshomeostasis, oxidative stress, and neurotransmitter metabolism in the pathology of neurodegenerative diseases, particularly Parkinson's disease (PD) and Alzheimer's disease (AD) [2].

Why M 30 Dihydrochloride Is Not Interchangeable with Standard MAO-B Inhibitors or Simple Iron Chelators


In-class compounds such as selegiline, rasagiline, or clorgyline cannot be simply interchanged with M 30 dihydrochloride due to fundamental differences in target profile and mechanism of action. Standard agents are either selective MAO-B inhibitors (e.g., selegiline, rasagiline) or selective MAO-A inhibitors (e.g., clorgyline) [1], whereas M 30 dually inhibits both isoforms in the brain [2]. Furthermore, M 30 integrates an iron-chelating pharmacophore absent in these classic MAO inhibitors, providing an orthogonal mechanism to suppress oxidative stress [2]. This multimodal activity results in distinct in vivo outcomes, such as the elevation of brain dopamine, serotonin, and noradrenaline levels, which are not observed with selective MAO-B inhibitors alone [2]. Generic substitution based solely on MAO inhibition would overlook the critical iron-chelating and broader neurotransmitter-modulating properties that define M 30's unique research application in multifactorial neurodegenerative models.

Quantitative Comparative Evidence: M 30 Dihydrochloride vs. Key Analogs for Scientific Selection


Dual MAO-A and MAO-B Inhibition Potency vs. Isoform-Selective Standards

M 30 dihydrochloride exhibits potent, balanced dual inhibition of MAO-A and MAO-B, contrasting with the isoform selectivity of established MAO inhibitors. Its IC50 for MAO-A is 37 nM and for MAO-B is 57 nM [1]. This dual activity profile differs markedly from the MAO-B-selective selegiline (MAO-A IC50: 23,000 nM; MAO-B IC50: 51 nM) and rasagiline (MAO-A IC50: 412 nM; MAO-B IC50: 4.43 nM) , as well as the MAO-A-selective clorgyline (MAO-A IC50: 19.5 nM; MAO-B IC50: 45,300 nM) [2].

Monoamine Oxidase Enzyme Inhibition Neurotransmitter Metabolism Parkinson's Disease

Brain-Selective MAO Inhibition vs. Peripheral Enzyme Activity

In contrast to non-selective MAO inhibitors that suppress enzyme activity throughout the body, M 30 dihydrochloride demonstrates brain-selective inhibition, with minimal effects on peripheral MAO in the liver and small intestine [1]. This contrasts with the in vivo effects of many classic MAO inhibitors, which can inhibit peripheral MAO and contribute to side effects like the "cheese reaction." M 30's brain selectivity is a deliberate design feature intended to maximize central therapeutic effects while minimizing peripheral interactions [2].

Tissue Selectivity MAO Inhibition Pharmacology Neuroprotection

In Vivo Neurorestorative Effect: Elevation of Striatal Dopamine in MPTP-Lesioned Mice

In a neurorestorative paradigm, M 30 dihydrochloride (2.5 mg/kg/day, p.o., 14 days) administered after MPTP-induced lesion significantly elevated striatal dopamine levels, reduced dopamine metabolism, and increased tyrosine hydroxylase protein levels in mice [1]. This contrasts with the neuroprotective but not necessarily restorative effects of standard MAO-B inhibitors like selegiline or rasagiline in established lesion models, where their primary role is to prevent toxin-induced damage, not reverse it [2].

Neurorestoration Dopamine Parkinson's Disease Model MPTP

Iron Chelation Potency Comparable to Desferal

M 30 dihydrochloride possesses iron-chelating potency similar to that of desferal (deferoxamine), a well-established iron chelator [1]. This property is absent in conventional MAO inhibitors like selegiline, rasagiline, and clorgyline. By combining MAO inhibition with iron chelation, M 30 provides a dual mechanism to combat both neurotransmitter dysregulation and iron-mediated oxidative stress, a hallmark of neurodegenerative diseases.

Iron Chelation Oxidative Stress Neurodegeneration

Differential Impact on Brain Monoamine Levels vs. Selective MAO-B Inhibitors

M 30 dihydrochloride increases brain levels of dopamine, serotonin, and noradrenaline, an effect not observed with selective MAO-B inhibitors [1]. In the MPTP mouse model of Parkinson's disease, M 30 attenuates the dopamine-depleting action of the neurotoxin and increases striatal levels of DA, 5-HT, and NA while decreasing their metabolites [1]. This contrasts with selective MAO-B inhibitors, which primarily impact dopamine and have a more limited effect on serotonin and noradrenaline pathways.

Neurotransmitters Dopamine Serotonin Noradrenaline

In Vivo Efficacy in Post-Lesion Parkinsonian Models vs. Rasagiline Derivatives

M 30 dihydrochloride exhibits neurorestorative activity in post-lesion models of Parkinson's disease, whereas its parent compound, rasagiline, is primarily neuroprotective [1]. In mice with established MPTP-induced lesions, M 30 (2.5-5 mg/kg/day, p.o.) significantly elevated striatal dopamine levels and tyrosine hydroxylase protein, indicating a restorative effect on damaged nigrostriatal dopamine neurons [1][2]. This contrasts with the mechanism of rasagiline, which aims to prevent neurodegeneration rather than reverse it once established [3].

Neurorestoration Dopamine Neuron Parkinson's Disease Animal Model

Optimal Research Applications for M 30 Dihydrochloride Based on Quantitative Evidence


Investigating Dual MAO-A/B Inhibition in Parkinson's Disease Models

Based on its balanced dual inhibition of MAO-A (IC50 37 nM) and MAO-B (IC50 57 nM) [1], M 30 dihydrochloride is ideally suited for research in Parkinson's disease models where the objective is to simultaneously elevate dopamine, serotonin, and noradrenaline levels [2]. Its brain-selective inhibition profile minimizes peripheral effects, making it a cleaner tool for central nervous system studies [3].

Studying the Interplay Between Iron Dyshomeostasis, Oxidative Stress, and Neurodegeneration

The iron-chelating potency of M 30, comparable to desferal [1], makes it an essential tool for investigating the role of iron-mediated oxidative damage in the pathology of Alzheimer's and Parkinson's diseases [2]. This dual-action compound allows researchers to dissect the combined effects of iron chelation and MAO inhibition in a single molecule, which is not possible with standard MAO inhibitors [3].

Evaluating Neurorestorative Mechanisms in Post-Lesion Animal Models

M 30's unique neurorestorative activity in post-MPTP lesion models [1] enables research into neuronal repair and functional recovery mechanisms. This application distinguishes M 30 from standard neuroprotective agents like rasagiline, which are primarily evaluated in pre-lesion or neuroprotection paradigms [2].

Probing Broad-Spectrum Neurotransmitter Modulation in Neuropsychiatric Research

Given its ability to elevate brain levels of dopamine, serotonin, and noradrenaline [1], M 30 is a valuable research tool for exploring the role of monoamine neurotransmitters in mood disorders and neurodegenerative diseases [2]. This broad-spectrum modulation is a key differentiator from selective MAO-B inhibitors, which have a more limited impact on serotonin and noradrenaline pathways [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for M 30 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.